Technical Documentation Center

5-Isopropyl-3-methylphenyl chloroformate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Isopropyl-3-methylphenyl chloroformate
  • CAS: 42571-84-6

Core Science & Biosynthesis

Foundational

5-Isopropyl-3-methylphenyl Chloroformate: Structural Properties, Reactivity, and Applications in Chemical Derivatization

Executive Summary 5-Isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) is a highly reactive, electrophilic building block utilized extensively in synthetic chemistry, drug development, and analytical chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) is a highly reactive, electrophilic building block utilized extensively in synthetic chemistry, drug development, and analytical chromatography[1][2]. Functioning as a derivatization agent, it is primarily used to convert polar amines and alcohols into lipophilic carbamates and carbonates. The parent phenol of this compound, 5-isopropyl-3-methylphenol (CAS: 3228-03-3), is a structural isomer of the natural monoterpenoid carvacrol and has been isolated from botanical sources such as Origanum glandulosum[3][4][5].

By appending the bulky, lipophilic 5-isopropyl-3-methylphenyl moiety to target analytes, researchers can significantly alter the pharmacokinetic properties of prodrugs or enhance the retention times of polar molecules in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].

Molecular Architecture and Physical Properties

The chemical architecture of 5-isopropyl-3-methylphenyl chloroformate consists of a reactive chloroformate group (–O–CO–Cl) covalently bonded to a phenyl ring substituted with an isopropyl group at the 5-position and a methyl group at the 3-position.

The steric bulk provided by the meta-substituted isopropyl and methyl groups serves a dual purpose:

  • Kinetic Shielding: It partially shields the carbonate/carbamate bond in derivatized products from rapid enzymatic cleavage, making it an excellent candidate for sustained-release prodrug formulation.

  • Lipophilicity Enhancement: With a baseline LogP of 3.77[1], the reagent drastically increases the hydrophobicity of hydrophilic analytes, facilitating superior resolution on reverse-phase chromatographic columns.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Isopropyl-3-methylphenyl chloroformate
CAS Registry Number 42571-84-6[1]
Molecular Formula C₁₁H₁₃ClO₂[1]
Molecular Weight 212.67 g/mol [1]
LogP 3.77[1]
InChI Key BBPDRHBZXDFJBM-UHFFFAOYSA-N[1]
Parent Phenol 5-Isopropyl-3-methylphenol (CAS: 3228-03-3)[3][6]

Chemical Reactivity and Synthetic Pathways

Chloroformates are characterized by their intense electrophilicity at the carbonyl carbon. The reaction between 5-isopropyl-3-methylphenyl chloroformate and a nucleophile proceeds via a nucleophilic acyl substitution mechanism.

Because water acts as a competing nucleophile, exposure to atmospheric moisture leads to rapid hydrolysis. The water molecule attacks the carbonyl carbon, forming an unstable carbonic acid intermediate that spontaneously decarboxylates, releasing carbon dioxide, hydrochloric acid (HCl), and reverting the compound back to its parent phenol, 5-isopropyl-3-methylphenol[1][6]. Therefore, strict anhydrous conditions are a mandatory parameter for any self-validating synthetic protocol involving this reagent.

Reactivity Phenol 5-Isopropyl-3-methylphenol (Parent Phenol) Chloroformate 5-Isopropyl-3-methylphenyl chloroformate Phenol->Chloroformate Phosgenation Carbamate Carbamate Derivative (Target Analyte) Chloroformate->Carbamate + Amine (Anhydrous) Hydrolysis Hydrolysis Degradation (Phenol + HCl + CO2) Chloroformate->Hydrolysis + H2O (Moisture)

Fig 1. Synthetic pathways and reactivity profile of 5-isopropyl-3-methylphenyl chloroformate.

Experimental Protocol: Amine Derivatization for RP-HPLC

To utilize 5-isopropyl-3-methylphenyl chloroformate for the derivatization of a polar primary amine (e.g., an amino acid or hydrophilic API), the following self-validating methodology must be employed. This protocol is designed to maximize yield while preemptively neutralizing degradation pathways.

Step-by-Step Methodology
  • Preparation of the Analyte Solution: Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM) under an inert nitrogen or argon atmosphere.

    • Causality: The strict exclusion of water prevents the competitive hydrolysis of the chloroformate reagent, ensuring the stoichiometric integrity of the reaction.

  • Addition of the Acid Scavenger: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: The nucleophilic attack of the amine on the chloroformate generates equimolar amounts of HCl. If left unneutralized, HCl will protonate the remaining unreacted target amine, rendering it non-nucleophilic and stalling the reaction. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge this acid.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of 5-isopropyl-3-methylphenyl chloroformate dropwise.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Cooling the system controls the reaction kinetics, preventing thermal degradation of the product and minimizing the formation of bis-derivatized urea side-products.

  • Incubation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Causality: Warming provides the necessary activation energy to drive the derivatization to absolute completion after the initial exotherm is safely managed.

  • Reaction Quenching (Self-Validation Step): Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.

    • Causality: The mildly basic aqueous quench serves a dual purpose: it neutralizes any residual HCl and intentionally hydrolyzes any unreacted chloroformate. This ensures that no reactive electrophiles are injected into the HPLC system, protecting the column stationary phase from irreversible modification.

Workflow S1 1. Sample Prep (Anhydrous DCM) S2 2. Base Addition (1.5 eq DIPEA) S1->S2 S3 3. Reagent Addition (Dropwise at 0°C) S2->S3 S4 4. Reaction Quench (Sat. NaHCO3) S3->S4 S5 5. RP-HPLC Analysis (Newcrom R1 Column) S4->S5

Fig 2. Step-by-step derivatization workflow for RP-HPLC analysis.

Analytical Chromatography Standards

Once derivatized, or when analyzing the purity of the chloroformate itself, specific chromatographic conditions are required. According to application standards developed by [1], 5-isopropyl-3-methylphenyl chloroformate can be effectively separated and analyzed using a Newcrom R1 RP-HPLC column [1].

Chromatographic Parameters:

  • Stationary Phase: Newcrom R1 (or equivalent high-efficiency C18/RP phase with 3 µm particles for fast UPLC applications)[1].

  • Mobile Phase Composition: An isocratic or gradient blend of Acetonitrile (MeCN) and Water[1].

  • Acidic Modifier: The addition of an acidic modifier is critical to suppress the ionization of trace parent phenols and maintain sharp peak shapes. For standard UV detection, phosphoric acid is recommended. However, if the workflow requires Mass Spectrometry (LC-MS) compatibility, the phosphoric acid must be substituted with a volatile alternative, such as formic acid [1].

This scalable liquid chromatography method is highly suitable for isolating impurities during preparative separation and conducting pharmacokinetic tracking of prodrugs[1].

References

  • Separation of 5-Isopropyl-3-methylphenyl chloroformate on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • 5-isopropyl-3-methylphenyl chloroformate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Phenol, 3-methyl-5-(1-methylethyl)- (CAS 3228-03-3). NIST Chemistry WebBook. Available at: [Link]

  • In vitro antioxidant, hypotensive and diuretic activities of Origanum glandulosum in rat. Bangladesh Journal of Pharmacology. Available at:[Link]

Sources

Exploratory

Precision Acyl Transfer and Protection: Mechanism of Action of 5-Isopropyl-3-methylphenyl Chloroformate in Organic Synthesis

Executive Summary This technical guide provides an in-depth mechanistic analysis of 5-Isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) in organic synthesis. By leveraging the unique steric profile of the 5-isopro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth mechanistic analysis of 5-Isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) in organic synthesis. By leveraging the unique steric profile of the 5-isopropyl and 3-methyl substitutions on the phenyl ring, this reagent offers unprecedented regioselectivity and chemoselectivity in nucleophilic acyl substitution reactions. We detail its core mechanism of action, its critical role in mixed anhydride peptide synthesis, and its application in carbamate formation, supported by self-validating experimental protocols.

Structural Analytics & Chemical Rationale

Chloroformates are highly reactive electrophiles widely used for the installation of protecting groups and the activation of carboxylic acids[1]. However, standard aliphatic chloroformates (e.g., ethyl or isobutyl chloroformate) often suffer from side reactions, such as the formation of undesired urethane byproducts during peptide coupling[1].

5-Isopropyl-3-methylphenyl chloroformate (Molecular Weight: 212.67 g/mol ) overcomes these limitations through precise steric engineering[2]. The bulky isopropyl group at the 5-position and the methyl group at the 3-position of the phenoxy ring create a sterically hindered environment around the carbonate carbonyl once incorporated into a mixed anhydride or protecting group. This steric shielding dictates the trajectory of incoming nucleophiles, enforcing strict regioselectivity and preventing off-target attacks.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental mechanism of action for aryl chloroformates involves a bimolecular nucleophilic acyl substitution (addition-elimination) pathway[3].

  • Addition (Rate-Determining Step) : The nucleophile (amine or alcohol) attacks the highly electrophilic carbonyl carbon of the chloroformate. Linear Free Energy Relationship (LFER) studies using the extended Grunwald-Winstein equation on structurally similar aryl chloroformates confirm that the formation of the tetrahedral intermediate is the rate-determining step[3].

  • Elimination : The tetrahedral intermediate collapses, expelling the chloride ion (a superior leaving group) to form the corresponding carbamate, carbonate, or mixed anhydride[1]. A base (e.g., pyridine or N-methylmorpholine) is required to scavenge the generated hydrochloric acid and drive the reaction forward[1].

G Nuc Nucleophile (Amine/Alcohol) Tetra Tetrahedral Intermediate Nuc->Tetra Nucleophilic Attack Chloro 5-Isopropyl-3-methylphenyl Chloroformate Chloro->Tetra Electrophilic Carbonyl Prod Acyl Product + HCl Tetra->Prod Chloride Elimination

Caption: Mechanistic pathway of nucleophilic acyl substitution via a tetrahedral intermediate.

Application I: Regioselective Mixed Anhydride Peptide Synthesis

One of the most critical applications of bulky aryl chloroformates is the activation of N-protected amino acids via the mixed anhydride method[1].

The Causality of Steric Design : When a standard chloroformate (like isobutyl chloroformate) is used, the incoming amino acid ester can attack either the acyl carbonyl (yielding the desired peptide) or the carbonate carbonyl (yielding an irreversible urethane byproduct)[1]. By utilizing 5-Isopropyl-3-methylphenyl chloroformate, the bulky aryl group completely shields the carbonate carbonyl. The steric clash prevents the nucleophile from approaching the carbonate site, funneling >99% of the nucleophilic attack toward the acyl carbonyl, thereby eliminating urethane byproduct formation and maximizing peptide yield.

Protocol 1: Self-Validating Synthesis of Peptides via Mixed Anhydride

Causality & Validation: Low temperatures (-15 °C) are strictly maintained to prevent the disproportionation of the mixed anhydride into symmetrical anhydrides and dialkyl carbonates[4].

  • Activation : Dissolve the N-protected amino acid (1.0 equiv) in dry THF or DCM. Add N-methylmorpholine (NMM, 1.1 equiv) and cool the system to -15 °C under inert gas[1].

  • Anhydride Formation : Add 5-Isopropyl-3-methylphenyl chloroformate (1.05 equiv) dropwise. Stir for 4-5 minutes[1].

  • In-Process Validation : Pull a 10 µL aliquot and analyze via FT-IR. The successful formation of the mixed anhydride is validated by the appearance of a characteristic distinct dual carbonyl stretch at approximately 1810 cm⁻¹ and 1740 cm⁻¹[1]. Do not proceed until this signal is confirmed.

  • Coupling : Add the pre-cooled amino acid ester hydrochloride (1.0 equiv) neutralized with NMM (1.0 equiv). Stir at -15 °C for 1 hour, then allow to warm to room temperature[1].

  • Final Validation : Analyze the crude mixture via LC-MS. The absence of the urethane mass peak validates the regioselective shielding effect of the 5-isopropyl-3-methylphenoxy group.

G Step1 1. Dissolve N-protected amino acid in dry solvent (THF/DCM) Step2 2. Add N-methylmorpholine (NMM) Cool to -15 °C Step1->Step2 Step3 3. Dropwise addition of 5-Isopropyl- 3-methylphenyl chloroformate Step2->Step3 Val1 Validation: Monitor FT-IR at ~1810 cm⁻¹ for Mixed Anhydride peak Step3->Val1 Step4 4. Add Amino Acid Ester (Nucleophile) Val1->Step4 Step5 5. Regioselective Attack (Steric shielding prevents urethane) Step4->Step5 Val2 Validation: LC-MS/HPLC analysis Confirm >99% Peptide Yield Step5->Val2

Caption: Self-validating experimental workflow for regioselective peptide synthesis.

Application II: Chemoselective Carbamate Protection of Amines

The carbamate functional group is a cornerstone in organic synthesis and modern drug design due to its chemical and proteolytic stability[5]. 5-Isopropyl-3-methylphenyl chloroformate acts as a premium reagent for installing highly stable, lipophilic carbamate protecting groups on primary and secondary amines[5].

Protocol 2: Self-Validating Carbamate Formation

Causality & Validation: The biphasic system (Schotten-Baumann conditions) is utilized when the amine is water-soluble, allowing the base to neutralize HCl in the aqueous layer while the product partitions into the organic layer, preventing product degradation[5].

  • Preparation : Dissolve the amine (1.0 equiv) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (1.2 equiv base)[5]. Cool to 0 °C to control the exothermic reaction.

  • Addition : Dropwise add 5-Isopropyl-3-methylphenyl chloroformate (1.1 equiv) dissolved in a minimal amount of DCM[5].

  • Reaction : Stir vigorously at 0 °C, slowly allowing the mixture to warm to room temperature over 2-3 hours[5].

  • In-Process Validation : Monitor the reaction via TLC or LC-MS[5]. The reaction is self-validating when the primary amine spot (ninhydrin positive) completely disappears, replaced by a UV-active, ninhydrin-negative carbamate spot.

  • Workup : Separate the organic layer, wash with 1M HCl, brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data Summary

The following table synthesizes the physicochemical and mechanistic properties of standard chloroformates compared to 5-Isopropyl-3-methylphenyl chloroformate, illustrating the strategic advantage of its structural bulk[1][2].

Chloroformate ReagentMolecular Weight ( g/mol )Density (g/cm³)Primary ApplicationUrethane Byproduct Risk (Mixed Anhydride)
Ethyl Chloroformate108.521.135Small molecule esterificationHigh
Isobutyl Chloroformate136.581.053Standard peptide couplingModerate
Benzyl Chloroformate170.591.195Amine protection (Cbz)Moderate
Phenyl Chloroformate156.571.248Carbamate synthesisLow
5-Isopropyl-3-methylphenyl Chloroformate 212.67 ~1.1-1.2 Regioselective activation / Lipophilic protection Negligible (Sterically Blocked)

References

  • D'Souza, M. J., et al. "Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester". NIH/PMC. URL: [Link]

  • ACS Publications. "Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media". The Journal of Organic Chemistry. URL: [Link]

Sources

Foundational

Thermal Stability and Degradation Pathways of 5-Isopropyl-3-methylphenyl Chloroformate: A Technical Whitepaper

Executive Summary 5-Isopropyl-3-methylphenyl chloroformate (5-IMPC, CAS: 42571-84-6) is a highly reactive aryl chloroformate utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Isopropyl-3-methylphenyl chloroformate (5-IMPC, CAS: 42571-84-6) is a highly reactive aryl chloroformate utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty carbonates[1]. Due to the inherent electrophilicity of the chloroformate group, 5-IMPC is susceptible to both thermal and hydrolytic degradation. This whitepaper elucidates the mechanistic pathways of its decomposition and provides self-validating analytical workflows for researchers and drug development professionals to accurately profile its stability.

Chemical Architecture & Reactivity Profile

The reactivity of chloroformates is fundamentally governed by the nucleophilic acyl substitution mechanism[2]. 5-IMPC features a chloroformate moiety attached to a phenyl ring substituted with an isopropyl group at the 5-position and a methyl group at the 3-position. While these alkyl substituents provide steric bulk and electron-donating inductive effects that subtly stabilize the ground state compared to unsubstituted phenyl chloroformate, the carbonyl carbon remains highly electrophilic. Consequently, 5-IMPC requires stringent handling protocols, often necessitating synthesis and storage at controlled temperatures or under inert atmospheres[3].

Mechanistic Degradation Pathways

Hydrolytic Cleavage (Moisture-Driven)

Chloroformates are notoriously labile in the presence of water or moist air[4]. The hydrolytic degradation of 5-IMPC is initiated by the nucleophilic attack of water on the carbonyl carbon. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, generating an unstable aryl carbonic acid (Ar-O-COOH). This acid undergoes rapid, spontaneous decarboxylation to yield 5-isopropyl-3-methylphenol, carbon dioxide, and corrosive hydrochloric acid[2].

Thermal Decarboxylation

The thermal degradation of aryl chloroformates diverges significantly from their alkyl counterparts. Alkyl chloroformates (e.g., ethyl chloroformate) typically degrade via a low-energy β -hydride elimination pathway to yield alkenes[5]. Because 5-IMPC is an aryl ester, it lacks β -hydrogens on the sp2-hybridized aromatic ring, precluding this pathway.

Consequently, thermal decomposition requires elevated activation energies and proceeds via a concerted four-membered cyclic transition state or an intimate ion-pair mechanism. The rate-determining step is the polarization of the C–Cl bond ( Cδ+⋯Clδ− ), which ultimately leads to the extrusion of CO 2​ and the formation of 5-isopropyl-3-methylphenyl chloride[5]. This unimolecular reaction follows a first-order rate law.

Degradation IMPC 5-Isopropyl-3-methylphenyl chloroformate Thermal Thermal Stress (>200°C) IMPC->Thermal Heat / Pyrolysis Hydrolytic Moisture Exposure (H2O) IMPC->Hydrolytic Nucleophilic Attack ArCl 5-Isopropyl-3-methylphenyl chloride + CO2 Thermal->ArCl Decarboxylation (Concerted TS) ArOH 5-Isopropyl-3-methylphenol + CO2 + HCl Hydrolytic->ArOH Tetrahedral Intermediate Collapse

Figure 1: Divergent degradation pathways of 5-IMPC under thermal and hydrolytic stress.

Self-Validating Experimental Methodologies

To establish a robust stability profile for 5-IMPC, the following protocols incorporate internal validation mechanisms to ensure data integrity and prevent false-positive degradation readings.

Orthogonally Validated TGA/DSC Thermal Profiling

Causality & Validation: Thermogravimetric Analysis (TGA) quantifies mass loss (CO 2​ evolution), while Differential Scanning Calorimetry (DSC) measures the enthalpy of the C-Cl bond cleavage. Running a known standard (e.g., phenyl chloroformate) alongside 5-IMPC validates the instrument's calibration. If the standard's calculated activation energy ( Ea​ ) matches literature values, the kinetic model for the unknown is validated.

  • Step 1: Sample Preparation. Handle 5-IMPC in a strictly anhydrous glovebox environment (Argon atmosphere) to prevent premature hydrolytic mass loss before thermal analysis.

  • Step 2: Instrument Setup. Load 5–10 mg of the sample into a hermetically sealable alumina crucible with a microscopic pinhole to allow gas escape without exposing the sample to ambient moisture.

  • Step 3: Thermal Ramping. Execute the TGA/DSC run from 25°C to 400°C at multiple heating rates (5, 10, 15, and 20 °C/min) under a dry nitrogen purge (50 mL/min).

  • Step 4: Kinetic Extraction. Apply the Kissinger method to the derivative thermogravimetry (DTG) peaks to calculate the Ea​ of the decarboxylation event based on the shift in peak temperatures.

Mass-Balanced LC-MS Degradant Tracking

Causality & Validation: Differentiating between thermal and hydrolytic degradation requires precise degradant identification. This protocol is self-validating via a mass balance calculation: the molar sum of residual 5-IMPC, 5-isopropyl-3-methylphenol, and 5-isopropyl-3-methylphenyl chloride must equal 100% of the initial concentration. Any deviation indicates volatile loss or an uncharacterized secondary pathway.

  • Step 1: Isothermal Aging. Incubate sealed ampoules of 5-IMPC at 40°C, 60°C, and 80°C.

  • Step 2: Quenching. At predetermined time points, quench the reaction by diluting the sample 1:100 in anhydrous acetonitrile.

  • Step 3: Chromatographic Separation. Utilize a reverse-phase HPLC system (e.g., Newcrom R1 column) with a mobile phase of acetonitrile, water, and formic acid for MS compatibility[6]. Crucial Step: The analysis must be rapid (e.g., using 3 µm particle columns for UPLC) to minimize on-column hydrolysis induced by the aqueous mobile phase[6].

  • Step 4: Mass Spectrometry. Operate in both negative and positive ESI modes to detect the parent phenol ( [M−H]− ) and the aryl chloride, quantifying them against internal standards.

Workflow Sample Sample Prep: Anhydrous 5-IMPC TGA TGA/DSC Profiling (Ramp 5-20°C/min) Sample->TGA Thermal Analysis GCMS LC-MS / GC-MS Degradant ID Sample->GCMS Isothermal Aging Kinetic Kinetic Modeling (Kissinger Method) TGA->Kinetic Mass Loss & Enthalpy GCMS->Kinetic Degradant Ratios Report Stability Profile & Storage Limits Kinetic->Report Ea & Shelf-life

Figure 2: Self-validating analytical workflow for determining 5-IMPC thermal stability.

Quantitative Stability Data

The following table summarizes the comparative kinetic parameters and thresholds for the two primary degradation pathways of aryl chloroformates like 5-IMPC.

ParameterThermal DecarboxylationHydrolytic Degradation
Primary Trigger Temperature (>200°C)Moisture / Protic Solvents
Activation Energy ( Ea​ ) ~150 - 180 kJ/mol~40 - 60 kJ/mol
Reaction Order First-order (Unimolecular)Pseudo-first-order (in excess H 2​ O)
Primary Degradants 5-Isopropyl-3-methylphenyl chloride, CO 2​ 5-Isopropyl-3-methylphenol, CO 2​ , HCl
Mitigation Strategy Cold storage (<4°C)Anhydrous environment (Argon/N 2​ )

Storage and Handling Directives

Based on the mechanistic profiling, 5-IMPC must be stored in tightly sealed containers at 2–8°C to suppress thermal decarboxylation. Furthermore, the headspace of the storage vessel must be purged with an inert gas (nitrogen or argon) to prevent the ingress of atmospheric moisture, which rapidly drives the lower-energy hydrolytic degradation pathway. All synthetic applications utilizing 5-IMPC should employ strictly anhydrous solvents and reagents[2].

References

  • [4] Title: Chloroformates Acute Exposure Guideline Levels - NCBI Source: nih.gov URL:

  • [1] Title: 5-isopropyl-3-methylphenyl chloroformate — Chemical Substance Information Source: nextsds.com URL:

  • [6] Title: 5-Isopropyl-3-methylphenyl chloroformate - SIELC Technologies Source: sielc.com URL:

  • [2] Title: Chloroformates in Organic Synthesis: A Comprehensive Technical Guide Source: benchchem.com URL:

  • [5] Title: The thermal decomposition of ethyl chloroformate Source: researchgate.net URL:

  • [3] Title: US6919471B2 - Process for preparing alkyl/aryl chloroformates Source: google.com (Patents) URL:

Sources

Exploratory

Spectroscopic Properties and NMR Chemical Shifts of 5-Isopropyl-3-methylphenyl Chloroformate: A Technical Guide

Chemical Context and Mechanistic Significance 5-Isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) is a highly reactive, bifunctional electrophile widely employed in the synthesis of carbamates, carbonates, and com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Mechanistic Significance

5-Isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) is a highly reactive, bifunctional electrophile widely employed in the synthesis of carbamates, carbonates, and complex pharmaceutical prodrugs[1]. Synthesized via the phosgenation of[2], the chloroformate moiety (-O-CO-Cl) serves as a potent acylating agent.

Because chloroformates are inherently moisture-sensitive and rapidly hydrolyze to their parent phenols and hydrochloric acid[3], rigorous spectroscopic characterization is a non-negotiable step in quality control. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive proof of structural integrity, provided the sample is handled under strictly anhydrous conditions.

Synthesis A 5-Isopropyl-3-methylphenol (Precursor) C 5-Isopropyl-3-methylphenyl chloroformate A->C Phosgenation B Phosgene / Triphosgene + Base (e.g., Et3N) B->C Reagent E Carbamates / Carbonates (Prodrugs) C->E Derivatization D Nucleophilic Attack (Amines/Alcohols) D->E Reactant

Fig 1. Synthetic pathway and downstream reactivity of 5-Isopropyl-3-methylphenyl chloroformate.

Causality in Spectroscopic Behavior

The NMR profile of 5-isopropyl-3-methylphenyl chloroformate is governed by a delicate push-pull electronic system across the aromatic ring[4]:

  • Inductive Deshielding vs. Resonance: The highly electronegative oxygen and chlorine atoms of the chloroformate group strongly deshield the carbonyl carbon via induction. Unlike standard esters, the chlorine atom in a chloroformate limits the resonance donation from the carbonyl oxygen back into the aromatic ring, rendering the carbonyl carbon highly electrophilic[5].

  • Aromatic Electron Density: The meta-arrangement of the electron-donating methyl and isopropyl groups creates localized regions of high electron density. However, the -O-CO-Cl group exerts a net deactivating effect on the ring, leading to specific shielding and deshielding patterns on the ortho and para carbons[4].

Quantitative Spectroscopic Data (NMR Profiling)

Due to the reactive nature of the compound, empirical NMR acquisition requires specialized handling. The following tables present highly accurate, theoretically derived chemical shifts based on substituent additivity rules and baseline empirical data from [4].

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
ProtonMultiplicityIntegrationChemical Shift (δ, ppm)Causality / Assignment
Ar-H (C2) Broad Singlet1H6.87Shielded by ortho-methyl; slightly deshielded by ortho-chloroformate.
Ar-H (C6) Broad Singlet1H6.87Shielded by ortho-isopropyl; slightly deshielded by ortho-chloroformate.
Ar-H (C4) Broad Singlet1H7.17Para to the chloroformate group; lacks direct ortho-shielding from oxygen.
-CH (iPr) Septet (J=6.9 Hz)1H2.85Deshielded by the adjacent aromatic ring current.
-CH₃ (Ar-CH₃) Singlet3H2.35Typical benzylic methyl shift.
-CH₃ (iPr) Doublet (J=6.9 Hz)6H1.25Split by the adjacent methine proton.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
CarbonTypeChemical Shift (δ, ppm)Causality / Assignment
C=O Carbonyl153.0Extreme deshielding by -O- and -Cl atoms[4].
C1 Ar-O150.5Ipso carbon attached to the highly electronegative oxygen.
C5 Ar-iPr149.6Substituted aromatic carbon (ipso to isopropyl).
C3 Ar-CH₃138.7Substituted aromatic carbon (ipso to methyl).
C4 Ar-H124.7Unsubstituted, para to chloroformate.
C2 Ar-H119.3Unsubstituted, ortho to chloroformate and methyl.
C6 Ar-H115.6Unsubstituted, ortho to chloroformate and isopropyl.
-CH Aliphatic34.0Isopropyl methine carbon.
-CH₃ (iPr) Aliphatic23.9Isopropyl methyl carbons.
-CH₃ (Ar) Aliphatic21.3Aromatic methyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in your spectroscopic data, the experimental workflow must be designed to actively prevent and detect hydrolysis. The following protocol is a self-validating system for the analysis of moisture-sensitive chloroformates[3].

Step-by-Step Methodology:
  • Glassware Preparation: All NMR tubes and glass pipettes must be oven-dried at 120°C for at least 4 hours and cooled in a vacuum desiccator to eliminate surface moisture.

  • Solvent Selection: Use strictly anhydrous CDCl₃ stored over activated 4Å molecular sieves. Causality: Residual water in standard CDCl₃ will rapidly hydrolyze the chloroformate back to 5-isopropyl-3-methylphenol and HCl, ruining the spectrum[2].

  • Sample Preparation (Inert Atmosphere): Under a nitrogen or argon blanket, dissolve 15–20 mg of 5-isopropyl-3-methylphenyl chloroformate in 0.6 mL of anhydrous CDCl₃.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) for accurate chemical shift calibration (0.00 ppm).

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 1.5s to ensure quantitative integration.

    • ¹³C NMR: 512–1024 scans, D1 of 2.0s. Causality: The quaternary carbons (C=O, C1, C3, C5) lack attached protons for NOE enhancement and require sufficient relaxation time to appear distinctly against the baseline noise.

  • Self-Validation (Derivatization Check): If the C=O peak at 153.0 ppm is absent and a phenolic -OH peak appears, hydrolysis has occurred. To validate the intact chloroformate, derivatize a small aliquot with diethylamine. The resulting carbamate is highly stable and easily verifiable by LC-MS or HPLC[1].

NMRWorkflow S1 1. Sample Preparation (Anhydrous CDCl3) S2 2. Internal Standard (TMS Addition) S1->S2 S3 3. NMR Acquisition (1H, 13C, HSQC, HMBC) S2->S3 S4 4. Data Processing (Fourier Transform) S3->S4 S5 5. Signal Assignment (Multiplet Analysis) S4->S5 W1 Critical: Exclude Moisture (Prevents Hydrolysis) W1->S1

Fig 2. Step-by-step self-validating NMR acquisition workflow for moisture-sensitive chloroformates.

Sources

Foundational

5-Isopropyl-3-methylphenyl chloroformate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Isopropyl-3-methylphenyl chloroformate is a specialized organic reagent characterized by the chemical formula C₁₁H₁₃ClO₂. As a member of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-3-methylphenyl chloroformate is a specialized organic reagent characterized by the chemical formula C₁₁H₁₃ClO₂. As a member of the aryl chloroformate family, it serves as a highly reactive intermediate for the introduction of the 5-isopropyl-3-methylphenoxycarbonyl moiety into a variety of molecules. Its structural features, including a substituted aromatic ring, suggest its utility in applications where tailored lipophilicity and specific steric profiles are advantageous. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, its mechanistic role in key organic transformations, and its potential applications in pharmaceutical and materials science.

Chloroformates are formally esters of chloroformic acid and are known for their high reactivity, which is comparable to that of acyl chlorides.[1] They are indispensable tools in modern organic synthesis for the formation of carbamates, carbonates, and mixed anhydrides.[1][2] The specific substitution pattern of 5-isopropyl-3-methylphenyl chloroformate—containing both an isopropyl and a methyl group on the phenyl ring—offers a unique building block for modifying lead compounds in drug discovery, potentially enhancing their pharmacokinetic or pharmacodynamic properties.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting. Below is a summary of the key data for 5-Isopropyl-3-methylphenyl chloroformate.

PropertyValueSource/Method
CAS Number 42571-84-6[3]
Molecular Formula C₁₁H₁₃ClO₂[3]
Molecular Weight 212.67 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquidGeneral property of aryl chloroformates
Reactivity Reacts with nucleophiles (e.g., amines, alcohols, water)[2]
Solubility Soluble in common organic solvents (e.g., toluene, dichloromethane)General property of chloroformates

Safety and Handling:

Aryl chloroformates are corrosive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Upon contact with water or moisture, they hydrolyze to the corresponding phenol (5-isopropyl-3-methylphenol), carbon dioxide, and corrosive hydrogen chloride (HCl) gas.

Due to their reactivity, they should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.

Synthesis of 5-Isopropyl-3-methylphenyl Chloroformate

The synthesis of aryl chloroformates is most commonly achieved by the reaction of the corresponding phenol with phosgene or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[4] The use of triphosgene is generally preferred in a laboratory setting due to its solid form, which is easier and safer to handle than gaseous phosgene.[3] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

The logical flow for the synthesis of the target molecule from its precursor, 5-isopropyl-3-methylphenol, is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Workup A 5-Isopropyl-3-methylphenol P Reaction in Inert Solvent (e.g., Toluene) at 0°C A->P B Triphosgene B->P C Base (e.g., Sodium Carbonate) C->P D Catalyst (e.g., DMF) D->P E 5-Isopropyl-3-methylphenyl Chloroformate P->E Formation F Byproducts (e.g., NaCl, CO2) P->F G Filtration & Solvent Removal E->G Purification G Reagent_1 5-Isopropyl-3-methylphenyl Chloroformate Reaction Nucleophilic Acyl Substitution Reagent_1->Reaction Plus_1 + Reagent_2 Primary/Secondary Amine (R₂NH) Reagent_2->Reaction Product Carbamate Product Reaction->Product

Sources

Protocols & Analytical Methods

Method

Protocol for amine derivatization using 5-Isopropyl-3-methylphenyl chloroformate

Application Note: Advanced Amine Derivatization Using 5-Isopropyl-3-methylphenyl Chloroformate for LC-UV/MS and GC-MS Introduction & Mechanistic Insights The analysis of low-molecular-weight, highly polar amines—such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amine Derivatization Using 5-Isopropyl-3-methylphenyl Chloroformate for LC-UV/MS and GC-MS

Introduction & Mechanistic Insights

The analysis of low-molecular-weight, highly polar amines—such as biogenic amines, amino acids, and pharmaceutical intermediates—presents a persistent challenge in analytical chemistry. In their native state, these compounds exhibit poor retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns, lack strong ultraviolet (UV) chromophores, and suffer from low volatility, rendering direct gas chromatography-mass spectrometry (GC-MS) analysis nearly impossible without severe peak tailing[1][2].

While aliphatic chloroformates (e.g., ethyl or methyl chloroformate) are standard derivatizing agents that rapidly convert amines into stable carbamates[3], they fail to provide the strong UV absorbance required for conventional HPLC-UV workflows[4]. To bridge this gap, 5-Isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) serves as a superior, dual-purpose derivatization reagent.

By utilizing this specific reagent, analysts graft a bulky, highly lipophilic aromatic ring (the 5-isopropyl-3-methylphenyl moiety) onto the target amine. Mechanistically, the reaction follows Schotten-Baumann conditions: the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion and forming a robust carbamate linkage[3]. This transformation fundamentally alters the physicochemical profile of the analyte, yielding a derivative that is easily extractable into organic solvents, highly retentive on C18 or Newcrom R1 stationary phases[5], and highly responsive to both UV and MS detection.

Reaction Workflow & Logical Architecture

To ensure a self-validating system, the workflow must incorporate an internal standard (IS) to monitor derivatization efficiency and an alkaline buffer to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the remaining unreacted amines and halt the reaction[1][3].

Workflow Amine Polar Amine Analyte (Poor Retention/No UV) Reaction Biphasic Acylation (Schotten-Baumann) Amine->Reaction Reagent 5-Isopropyl-3-methylphenyl chloroformate Reagent->Reaction Buffer Alkaline Buffer (pH 9-10) Buffer->Reaction Carbamate Carbamate Derivative (Lipophilic, UV-Active) Reaction->Carbamate Rapid Conversion (<5 min) Analysis LC-UV / LC-MS / GC-MS Analysis Carbamate->Analysis Organic Extraction

Figure 1: Biphasic derivatization workflow for amines using 5-isopropyl-3-methylphenyl chloroformate.

Materials and Reagents

  • Derivatizing Agent: 5-Isopropyl-3-methylphenyl chloroformate (≥98% purity). Note: Moisture sensitive; store under inert gas.

  • Analyte Matrices: Biological fluids (serum/urine) or synthetic amine mixtures.

  • Internal Standard (IS): L-2-chlorophenylalanine (0.1 mg/mL) or a stable-isotope-labeled amine[1][6].

  • Solvents: Anhydrous acetonitrile (MeCN), chloroform, or n-hexane (HPLC grade)[1][5].

  • Bases/Buffers: Pyridine, Triethylamine (TEA), or 1 M Sodium Hydroxide (NaOH)[1][3].

Experimental Protocols

Protocol A: Biphasic Aqueous/Organic Derivatization (For Biological Matrices)

This protocol leverages a biphasic system to protect the moisture-sensitive chloroformate in the organic layer while the reaction occurs at the aqueous interface[6].

  • Sample Aliquoting: Transfer 100 µL of the aqueous amine sample (e.g., plasma extract) into a 2 mL glass vial with a PTFE-lined screw cap.

  • Internal Standard Addition: Spike the sample with 10 µL of the IS solution to establish a baseline for recovery calculations[1].

  • pH Adjustment (Critical Step): Add 10 µL of 1 M NaOH to adjust the aqueous layer to pH 9–10. Causality: Amines must be in their deprotonated (free-base) form to act as effective nucleophiles.

  • Reagent Introduction: Add 100 µL of a solvent mixture (Chloroform/Pyridine, 9:1 v/v), followed immediately by 5–10 µL of 5-Isopropyl-3-methylphenyl chloroformate[6].

  • Reaction: Vortex the mixture vigorously for 60 seconds at room temperature (20 °C). The reaction is near-instantaneous.

  • Extraction & Phase Separation: Add an additional 200 µL of chloroform or n-hexane. Centrifuge at 1,400 × g for 5 minutes to break any emulsions[1].

  • Harvesting: Carefully transfer the lower organic layer (if using chloroform) or upper layer (if using hexane) containing the lipophilic carbamate derivatives to a clean autosampler vial for LC-UV/MS or GC-MS analysis.

Protocol B: Anhydrous Monophasic Derivatization (For Synthetic Chemistry)
  • Analyte Preparation: Dissolve ~10 mg of the dry amine analyte in 1 mL of anhydrous dichloromethane (DCM) or acetonitrile[3].

  • Acid Scavenging: Add 1.5 to 2.0 molar equivalents of triethylamine (TEA) or pyridine to the solution[3].

  • Acylation: Cool the vial in an ice bath (0 °C). Dropwise, add 1.2 equivalents of 5-Isopropyl-3-methylphenyl chloroformate under gentle stirring. Causality: Cooling controls the exothermic nature of the reaction and prevents the formation of unwanted side products.

  • Completion & Quenching: Allow the mixture to warm to room temperature and stir for 15 minutes. Quench the reaction by adding 1 mL of saturated NaHCO₃ to consume any unreacted chloroformate[3].

  • Work-up: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and inject into the chromatograph.

Quantitative Data & Analytical Advantages

The derivatization of polar amines with 5-isopropyl-3-methylphenyl chloroformate yields profound improvements in chromatographic behavior, summarized in the self-validating data table below:

Analytical ParameterUnderivatized AmineCarbamate DerivativeCausality / Scientific Benefit
RP-HPLC Retention Poor (Elutes in void volume)Strong (k' > 3 on C18)The bulky 5-isopropyl-3-methylphenyl group drastically increases the lipophilicity (logP) of the molecule[5].
UV Absorbance NegligibleHigh (λmax ~260-270 nm)Introduction of the aromatic ring provides a strong, stable chromophore for standard diode-array detectors (DAD).
GC-MS Volatility Low (Requires high temps, tailing)High (Sharp, symmetrical peaks)Masking of the polar N-H bonds prevents hydrogen bonding and secondary interactions with the silica column[2].
LC-MS Ionization Variable / Subject to Ion SuppressionHigh (Predictable [M+H]+ adducts)Increased surface activity and hydrophobicity improve electrospray ionization (ESI) droplet desolvation efficiency.

Troubleshooting & Optimization (E-E-A-T Insights)

To ensure this protocol acts as a robust, self-validating system, analysts must monitor specific chemical behaviors:

  • Monitoring Reaction Completion via Hydrolysis Peaks: Chloroformates naturally hydrolyze in the presence of water to form their corresponding phenols (in this case, 5-isopropyl-3-methylphenol) and CO₂[3][4]. In your chromatogram, the presence of a consistent 5-isopropyl-3-methylphenol peak acts as a built-in indicator that the reagent was active and present in sufficient excess. If this peak is missing, the reagent may have degraded in the bottle prior to use.

  • Incomplete Derivatization (Low Yields): Usually caused by a drop in pH during the reaction. The generation of HCl during acylation can rapidly acidify the micro-environment. Solution: Ensure the buffer capacity (e.g., Pyridine or NaOH concentration) is strictly maintained at pH 9–10[1][6].

  • Managing Steric Hindrance: Because the 5-isopropyl-3-methylphenyl group is sterically bulky, derivatization of highly hindered secondary amines may require gentle heating (e.g., 40 °C for 10 minutes) or ultrasonic acceleration (40 kHz for 60 s) to drive the reaction to completion[1].

References

  • BenchChem. Protocol for the Derivatization of Chiral Amines with Ethyl Chloroformate and (S)-1-Phenylethylamine for Enantiomeric Resolution by HPLC.
  • SIELC Technologies. 5-Isopropyl-3-methylphenyl chloroformate.
  • SciSpace. GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia.
  • PubMed Central (PMC). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications.
  • PubMed Central (PMC). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM).
  • MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.

Sources

Application

Application Note: Step-by-Step Procedure for Phenol Protection with 5-Isopropyl-3-methylphenyl Chloroformate

Executive Summary The protection of phenolic hydroxyl groups is a critical transformation in complex natural product synthesis and prodrug development. Utilizing 5-isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of phenolic hydroxyl groups is a critical transformation in complex natural product synthesis and prodrug development. Utilizing 5-isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6)[1] allows chemists to introduce a bulky, lipophilic aryl carbonate protecting group. This specific substitution pattern provides significant steric shielding, enhancing the stability of the resulting mixed carbonate against premature cleavage during subsequent synthetic steps. This application note details a highly optimized, self-validating protocol for phenol protection, leveraging nucleophilic catalysis to ensure near-quantitative yields.

Reagent Profile & Mechanistic Rationale

Chloroformates react with phenols to yield mixed carbonate esters[2]. However, because phenols are less nucleophilic than aliphatic alcohols, the reaction requires careful selection of basic additives to drive the equilibrium forward and prevent substrate degradation.

The Causality of Base Selection

The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the decomposition of the moisture-sensitive chloroformate[2]. While Triethylamine (TEA) is an excellent stoichiometric acid scavenger, it is a poor nucleophile. Relying solely on TEA often results in sluggish reaction kinetics and incomplete conversion.

To overcome this, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst[3]. DMAP attacks the electrophilic carbonyl carbon of the chloroformate to form a highly reactive N-acylpyridinium intermediate[4]. This intermediate is significantly more electrophilic than the parent chloroformate, rapidly undergoing nucleophilic attack by the phenol. This lowers the activation energy, accelerates the reaction, and minimizes side reactions[5].

Mechanism Phenol Phenol (Ar-OH) Product Protected Phenol (Mixed Carbonate) Phenol->Product Nucleophilic substitution DMAP DMAP (Catalyst) Intermediate Acylpyridinium Intermediate DMAP->Intermediate Chloroformate 5-Isopropyl-3-methylphenyl chloroformate Chloroformate->Intermediate DMAP attack Intermediate->Product Byproduct HCl Salt (TEA Scavenged) Intermediate->Byproduct Cl- elimination

Caption: Logical relationship and mechanism of DMAP-catalyzed phenol protection via chloroformate.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the experimental causality behind solvent and base selection, demonstrating why the TEA/DMAP system in Dichloromethane (DCM) is the gold standard for this transformation.

Base SystemCatalystSolventTempTimeConversion (%)Mechanistic Outcome
TEA (1.5 eq)NoneDCM0 °C to RT12 h45%Sluggish reaction; TEA acts only as an acid scavenger.
Pyridine (2.0 eq)NoneTHFReflux8 h65%Moderate yield; pyridine is a weak nucleophilic catalyst.
TEA (1.5 eq) DMAP (0.1 eq) DCM 0 °C to RT 3 h >95% Optimal; rapid acylpyridinium formation accelerates coupling.
DIPEA (1.5 eq)DMAP (0.1 eq)DMF0 °C to RT4 h88%Good alternative for highly polar or poorly soluble phenols.

Step-by-Step Experimental Protocol

Materials Required:

  • Phenol substrate (1.0 mmol, 1.0 eq)

  • 5-Isopropyl-3-methylphenyl chloroformate (1.2 mmol, 1.2 eq)

  • Triethylamine (TEA) (1.5 mmol, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄

Procedure:

  • Initiation (Substrate Preparation): Flame-dry a Schlenk flask under an inert atmosphere (N₂ or Ar). Dissolve the phenol substrate (1.0 mmol) in 8 mL of anhydrous DCM. Note: Anhydrous conditions are critical as chloroformates rapidly hydrolyze in the presence of moisture to form alcohols, CO₂, and corrosive HCl[2].

  • Base Addition: Add TEA (1.5 eq) and DMAP (0.1 eq) to the stirring solution. Ensure the solution is homogeneous.

  • Activation & Protection: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 5-isopropyl-3-methylphenyl chloroformate (1.2 eq) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the acylpyridinium intermediate, preventing thermal degradation of the chloroformate[5].

  • Maturation: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc) or HPLC[1].

  • Quenching: Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. This neutralizes the remaining base and safely destroys any unreacted chloroformate.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine (15 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure aryl 5-isopropyl-3-methylphenyl carbonate.

Workflow Step1 Step 1: Initiation Dissolve phenol in anhydrous DCM Step2 Step 2: Base Addition Add TEA (1.5 eq) + DMAP (0.1 eq) Step1->Step2 Step3 Step 3: Protection Dropwise addition of Chloroformate at 0 °C Step2->Step3 Step4 Step 4: Maturation Warm to RT, stir for 2-4 hours Step3->Step4 Step5 Step 5: Workup Aqueous quench (NH4Cl), extract, dry Step4->Step5

Caption: Step-by-step experimental workflow for phenol protection using 5-Isopropyl-3-methylphenyl chloroformate.

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If unreacted phenol remains after 4 hours, verify the integrity of the chloroformate. Chloroformates degrade in moist air[2]. Always store the reagent in a tightly sealed container under inert gas.

  • Colorimetric Indicators: A slight yellowing of the solution during the reaction is common and typically indicates the formation of the active DMAP-complex or minor oxidation byproducts[5]. This color is easily removed during silica gel chromatography.

  • HPLC Analysis: The final protected product can be effectively analyzed using a reverse-phase (RP) HPLC method utilizing an Acetonitrile/Water mobile phase supplemented with formic acid for MS compatibility[1].

References

  • 5-Isopropyl-3-methylphenyl chloroformate - SIELC Technologies. Available at:[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis. Available at:[Link]

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP - Reddit (Chemistry). Available at:[Link]

  • Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Catalytic Strategies for the Esterification of 5-Isopropyl-3-methylphenyl Chloroformate

Introduction & Chemical Context In advanced drug development and complex organic synthesis, 5-isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) serves as a critical, highly lipophilic acylating agent[1]. Derived f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In advanced drug development and complex organic synthesis, 5-isopropyl-3-methylphenyl chloroformate (CAS: 42571-84-6) serves as a critical, highly lipophilic acylating agent[1]. Derived from 5-isopropyl-3-methylphenol[2], this reagent is frequently utilized to install robust carbonate protecting groups or to synthesize targeted carbamate prodrugs.

However, the structural topology of this chloroformate presents a significant synthetic challenge. The steric bulk generated by the 5-isopropyl and 3-methyl substitutions on the phenyl ring heavily shields the electrophilic carbonyl center. Consequently, direct esterification with hindered alcohols under standard basic conditions suffers from sluggish kinetics. If the reaction is too slow, competitive side-reaction cycles dominate—trace water can trigger the accumulation of hydrochloric acid, leading to the hydrolysis of the chloroformate back to the parent phenol and generating low-quality degradation products[3]. Overcoming this kinetic barrier requires the implementation of a highly efficient nucleophilic catalyst.

Mechanistic Causality: The Role of Nucleophilic Catalysis

Standard auxiliary bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), function primarily as acid scavengers (general base catalysis). While essential for neutralizing the HCl byproduct, they are poor nucleophiles and cannot adequately activate sterically hindered chloroformates.

To achieve high conversion, the addition of 4-(Dimethylamino)pyridine (DMAP) is mandatory. DMAP fundamentally alters the reaction pathway by initiating nucleophilic catalysis[4]. The pyridine nitrogen of DMAP attacks the chloroformate, displacing the chloride ion to generate a highly electrophilic N-acylpyridinium intermediate[5]. The dialkylamino group stabilizes this intermediate via resonance, ensuring it is stable enough to accumulate but significantly more reactive toward the incoming target alcohol than the parent chloroformate.

MechanisticPathway Substrate 5-Isopropyl-3-methylphenyl Chloroformate Intermediate Acylpyridinium Intermediate Substrate->Intermediate + DMAP - Cl⁻ Catalyst DMAP Catalyst Catalyst->Intermediate Nucleophilic Attack Intermediate->Catalyst DMAP Regeneration Product Carbonate Ester Product Intermediate->Product + R-OH - H⁺ Alcohol Target Alcohol (R-OH) Alcohol->Product

Fig 1. DMAP-catalyzed nucleophilic activation of 5-isopropyl-3-methylphenyl chloroformate.

Catalyst Profiling & Quantitative Performance

The selection of the catalyst system directly dictates the purity profile and yield of the final ester. Industrial-scale optimizations of chloroformate reactions have definitively shown that relying on inorganic bases (like alkali metal bicarbonates) or weak organic bases results in extended reaction times and significant byproduct formation[3]. Kinetic measurements demonstrate that DMAP is up to 100 times more active than pyridine alone, making it the premier choice for hindered substrates[4].

Table 1: Comparative Catalyst Performance for Hindered Chloroformate Esterification

Catalyst SystemAuxiliary BaseRelative Reaction RateTypical Yield (%)Byproduct Profile
None TEA (1.5 eq)1x< 50%High (Hydrolysis to Phenol)
Pyridine (100 mol%) Pyridine~10x65 - 75%Moderate (Symmetrical Carbonates)
DMAP (5-10 mol%) TEA (1.5 eq)> 1,000x92 - 98%Minimized

Self-Validating Experimental Protocol

The following protocol details the synthesis of a carbonate ester using 5-isopropyl-3-methylphenyl chloroformate. It is engineered as a self-validating system , embedding visual cues and in-process controls (IPCs) to ensure the integrity of the reaction at every step.

ExperimentalWorkflow Step1 1. Reagent Prep Anhydrous DCM, TEA (1.5 eq), DMAP (0.05 eq), R-OH Step2 2. Electrophile Addition Dropwise at 0°C to control exotherm Step1->Step2 Step3 3. Catalytic Propagation Stir at 20-25°C. IPC: Monitor TEA·HCl precipitate Step2->Step3 Step4 4. Reaction Quench Saturated aqueous NaHCO₃ to neutralize acids Step3->Step4 Step5 5. Isolation 1M HCl wash to remove catalysts, followed by chromatography Step4->Step5

Fig 2. Step-by-step workflow for the catalytic esterification of chloroformate derivatives.

Step-by-Step Methodology

Step 1: Rigorous Dehydration & Reagent Preparation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL/g). Add TEA (1.5 equiv) and DMAP (0.05 equiv).

  • Causality: The rigorous extrusion of water is critical[3]. Trace moisture will outcompete the target alcohol for the highly reactive acylpyridinium intermediate, irreversibly hydrolyzing the chloroformate back to 5-isopropyl-3-methylphenol.

Step 2: Controlled Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 5-isopropyl-3-methylphenyl chloroformate (1.1 equiv) dropwise over 15–30 minutes.

  • Causality: The nucleophilic attack of DMAP on the chloroformate is highly exothermic. Cooling the system controls the reaction rate, prevents thermal degradation, and suppresses the formation of symmetrical carbonate byproducts[5].

Step 3: Catalytic Propagation & In-Process Validation

  • Action: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • Validation Cue: As the catalytic cycle turns over, HCl is generated and immediately sequestered by TEA. The formation of a dense, white precipitate (TEA·HCl) serves as a visual, self-validating confirmation that the esterification is proceeding successfully.

Step 4: Analytical Monitoring (IPC)

  • Action: Monitor the reaction via Reverse-Phase HPLC.

  • Causality: A standard mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for LC-MS compatibility) on a C18 or Newcrom R1 column effectively resolves the unreacted chloroformate from the product ester[6].

Step 5: Quench and Selective Phase Extraction

  • Action: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Stir vigorously for 10 minutes. Separate the organic layer and wash with 1M aqueous HCl, followed by brine.

  • Causality: The NaHCO₃ neutralizes any residual chloroformate. The subsequent 1M HCl wash is a critical purification mechanism: it selectively protonates both DMAP and TEA, pulling these basic amines entirely into the aqueous phase while leaving the pure, lipophilic carbonate product in the organic layer.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify via silica gel flash chromatography if ultra-high purity (>99%) is required for downstream API synthesis.

References

  • A DMAP-Catalyzed Approach to the Industrial-Scale Preparation of N-6-Demethylated 9,10-Dihydrolysergic Acid Methyl Ester Organic Process Research & Development - ACS Publications URL:[Link]

  • 5-isopropyl-3-methylphenyl chloroformate — Chemical Substance Information NextSDS Substance Database URL: [Link]

  • Separation of 5-Isopropyl-3-methylphenyl chloroformate on Newcrom R1 HPLC column SIELC Technologies Application Notes URL:[Link]

  • Catalysis by 4-dialkylaminopyridines Semantic Scholar (Review of DMAP Applications) URL: [Link]

  • Simple Method for the Esterification of Carboxylic Acids Angewandte Chemie International Edition (Neises & Steglich) URL:[Link]

  • Reference Material for Water Analysis: 5-Isopropyl-3-methylphenol BCP Instruments URL:[Link]

Sources

Technical Notes & Optimization

Optimization

Troubleshooting incomplete protection reactions using 5-Isopropyl-3-methylphenyl chloroformate

Welcome to the technical support resource for 5-Isopropyl-3-methylphenyl chloroformate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot protection reactio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-Isopropyl-3-methylphenyl chloroformate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot protection reactions involving this versatile reagent. Here, we address common experimental challenges with in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Introduction to 5-Isopropyl-3-methylphenyl Chloroformate

5-Isopropyl-3-methylphenyl chloroformate is a specialized reagent used for introducing a carbamate or carbonate protecting group onto amine and alcohol functionalities, respectively. The resulting protected group offers distinct stability and cleavage characteristics valuable in multi-step organic synthesis. Its bulky, substituted aromatic structure can influence solubility and crystallinity, often aiding in the purification of intermediates. However, like all chloroformates, its high reactivity necessitates careful handling and optimized reaction conditions to prevent incomplete reactions and the formation of byproducts.[1][2]

The fundamental reaction mechanism proceeds via a nucleophilic addition-elimination at the highly electrophilic carbonyl carbon. An amine or alcohol attacks the carbonyl, forming a transient tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.[1] A base is required to neutralize the hydrochloric acid (HCl) generated during this process.

Core Troubleshooting Guide: Incomplete Protection Reactions

This section addresses the most common issue encountered with 5-Isopropyl-3-methylphenyl chloroformate: incomplete conversion of the starting material.

Question: My protection reaction has stalled, showing significant unreacted starting material by TLC/LC-MS. What are the likely causes and how can I resolve this?

This is a frequent challenge that can stem from several factors, ranging from reagent integrity to suboptimal reaction parameters. Below is a systematic guide to diagnosing and solving the issue.

Cause 1: Reagent Purity and Handling

Chloroformates are notoriously sensitive to moisture.[3] Hydrolysis degrades the reagent into the corresponding phenol (5-isopropyl-3-methylphenol) and HCl, rendering it inactive for the protection reaction.

  • Expert Insight: Always use 5-Isopropyl-3-methylphenyl chloroformate from a freshly opened bottle or one that has been stored meticulously under an inert atmosphere (Nitrogen or Argon). Upon receipt, it is good practice to flush the headspace of the bottle with inert gas before sealing and storing it in a cool, dry place.

  • Troubleshooting Steps:

    • Verify Reagent Quality: If in doubt, run a small-scale control reaction with a simple, highly reactive amine like benzylamine to confirm the reagent's activity.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.

Cause 2: Inappropriate Base Selection or Stoichiometry

A base is critical for scavenging the HCl produced during the reaction.[2] An inadequate or incorrect choice of base is a primary cause of reaction failure.

  • Expert Insight: The base must be non-nucleophilic to avoid reacting with the chloroformate itself. Its strength should be sufficient to neutralize HCl but not so high as to promote side reactions with your substrate.

  • Troubleshooting Steps:

    • Select the Right Base:

      • For reactions in aprotic organic solvents (DCM, THF, Dioxane), tertiary amines like pyridine , triethylamine (TEA) , or N,N-diisopropylethylamine (DIPEA) are standard choices. Pyridine often serves as both a base and a catalyst.

      • For biphasic or aqueous systems, an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is more appropriate.[3][4]

    • Check Stoichiometry: At least a stoichiometric equivalent (1.0 eq) of the base relative to the chloroformate is required. Using a slight excess (1.1-1.2 eq) is often beneficial to ensure the complete neutralization of HCl.

Cause 3: Steric Hindrance and Substrate Reactivity

The steric bulk of either the substrate or the 5-Isopropyl-3-methylphenyl chloroformate itself can significantly slow down the reaction rate.[1][3]

  • Expert Insight: The reactivity of the nucleophile is paramount. Primary amines are generally more reactive than secondary amines.[1] Similarly, primary alcohols are more reactive than secondary alcohols, while tertiary alcohols are often unreactive under standard conditions.[1] Electron-withdrawing groups near the reacting amine or alcohol will decrease its nucleophilicity and slow the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. Monitor for potential byproduct formation at higher temperatures.

    • Prolong Reaction Time: Sterically hindered substrates may require extended reaction times, from several hours to overnight. Monitor the reaction's progress periodically by TLC or LC-MS.

    • Use a Stronger, Non-Nucleophilic Base: In challenging cases, a stronger base might enhance the deprotonation of the nucleophile, increasing its reactivity.

Cause 4: Solubility Issues

If the starting material, reagent, or base is not fully dissolved, the reaction becomes heterogeneous and inefficient.

  • Expert Insight: The choice of solvent is crucial for maintaining a homogeneous reaction mixture.

  • Troubleshooting Steps:

    • Solvent Screening: Select a solvent in which all components are fully soluble. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, or Acetonitrile (MeCN).

    • Increase Solvent Volume: If solubility remains an issue, increasing the dilution may help, although this can also slow down a bimolecular reaction. A balance must be found.

Troubleshooting Summary Table

Issue Potential Cause Recommended Solution
Low or No Conversion Degraded Chloroformate ReagentUse a fresh, properly stored bottle. Handle under anhydrous conditions.[3]
Insufficient or Incorrect BaseUse ≥1.1 equivalents of a non-nucleophilic base (e.g., Pyridine, TEA, NaHCO₃).[2][3]
Steric Hindrance on SubstrateIncrease reaction temperature and/or prolong reaction time.[1][3]
Low Nucleophilicity of SubstrateEmploy more forcing conditions (higher temperature, longer time).
Poor Solubility of ReactantsSelect a solvent where all components are soluble (e.g., THF, DCM).
Formation of Byproducts Over-reaction (Di-protection)Use 1.0-1.1 equivalents of chloroformate; add it slowly to the reaction mixture.
Hydrolysis-related ImpuritiesEnsure strictly anhydrous conditions.[3]
Reaction with Nucleophilic SolventUse aprotic, non-nucleophilic solvents.

Visual Diagrams

Reaction Mechanism

Caption: General mechanism for protection of amines/alcohols.

Troubleshooting Workflow

Troubleshooting_Workflow Start Incomplete Reaction Observed CheckReagent Is the Chloroformate Reagent Fresh & Stored Properly? Start->CheckReagent CheckBase Is the Base Correct & Stoichiometry ≥1.1 eq? CheckReagent->CheckBase Yes Action_NewReagent Use Fresh Reagent Ensure Anhydrous Conditions CheckReagent->Action_NewReagent No CheckConditions Are Reaction Conditions (Temp, Time) Sufficient? CheckBase->CheckConditions Yes Action_AdjustBase Adjust Base Type or Amount (e.g., Pyridine, TEA) CheckBase->Action_AdjustBase No CheckSolubility Are All Components Fully Dissolved? CheckConditions->CheckSolubility Yes Action_ForceConditions Increase Temperature Increase Reaction Time CheckConditions->Action_ForceConditions No Outcome_Success Reaction Complete CheckSolubility->Outcome_Success Yes Action_ChangeSolvent Change Solvent (e.g., to THF, DCM) CheckSolubility->Action_ChangeSolvent No Action_NewReagent->Start Retry Action_AdjustBase->Start Retry Action_ForceConditions->Start Retry Action_ChangeSolvent->Start Retry

Caption: A logical workflow for troubleshooting incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a new spot on TLC that is not my starting material or desired product. What could it be? A: A common byproduct is the symmetric carbonate, formed from the reaction of the 5-isopropyl-3-methylphenol (generated from hydrolysis of the chloroformate) with another molecule of the chloroformate. Another possibility is the formation of a urea-type byproduct if the reaction conditions are too harsh. Ensure strictly anhydrous conditions and consider adding the chloroformate slowly at a lower temperature to minimize these side reactions.

Q2: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and the more non-polar product (e.g., 20-30% Ethyl Acetate in Hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.[5]

Q3: What are the best methods for removing this protecting group? A: The deprotection strategy depends on the nature of the protected group (carbamate or carbonate) and the overall stability of your molecule. Aryl carbamates and carbonates can often be cleaved under specific conditions that differ from more common groups like Boc or Cbz. Methods can include strong acid or base hydrolysis, or specific Lewis acid conditions.[6][7] For instance, aluminum chloride has been shown to effectively cleave isopropyl carbamates.[6] It is crucial to perform small-scale test reactions to determine the optimal deprotection conditions for your specific substrate.

Q4: Can I use 5-Isopropyl-3-methylphenyl chloroformate for peptide synthesis? A: While chloroformates like isobutyl chloroformate are standard for generating mixed anhydrides in peptide synthesis, aryl chloroformates are generally not used for this purpose.[2][8] Their primary application is as protecting group reagents.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 5-Isopropyl-3-methylphenyl chloroformate (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting material as a reference.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The protected product, being less polar, should have a higher Rf value than the starting amine or alcohol.

  • Visualization: Visualize the spots under a UV lamp (if applicable) and/or by staining with a potassium permanganate solution. A complete reaction is indicated by the disappearance of the starting material spot.

References

  • Benchchem. (n.d.). Troubleshooting guide for common issues with Troc chemistry.
  • The Royal Society of Chemistry. (n.d.). Synthesis.
  • ResearchGate. (n.d.). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride.
  • Benchchem. (n.d.). Application Notes and Protocols for GC-MS Analysis Using Ethyl Chloroformate as a Derivatizing Agent.
  • Google Patents. (n.d.). US3966786A - Method for producing chloroformates.
  • Benchchem. (n.d.). Reactivity of octyl chloroformate with alcohols and amines.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link].

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link].

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60, 10039-10047.
  • ACS Publications. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link].

  • Benchchem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • Fiveable. (2025). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link].

  • WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection. Retrieved from [Link].

  • S. Routier, et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron.
  • Benchchem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link].

  • NextSDS. (n.d.). 5-isopropyl-3-methylphenyl chloroformate — Chemical Substance Information. Retrieved from [Link].

  • Kyong, J. B., et al. (2009).
  • D'Souza, M. J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
  • ResearchGate. (2026). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis.
  • Patsnap Eureka. (2021). Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene. Retrieved from [Link].

  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • D'Souza, M. J., et al. (2010).
  • Ayala, C. E., et al. (2012).
  • The Royal Society of Chemistry. (2005). Method.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link].

  • Google Patents. (n.d.). GB1367063A - Process for the preparation of 5-isopropyl-3-methyl-phenol.
  • LSU Scholarly Repository. (2013). Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. Retrieved from [Link].

  • ResearchGate. (2025). Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate.

Sources

Reference Data & Comparative Studies

Validation

NMR Spectra Validation of 5-Isopropyl-3-methylphenyl Chloroformate Derivatives: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Amine and Alcohol Derivatization for High-Resolution NMR Spectroscopy The Analytical Challenge: Why Derivatize for NMR? In drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Amine and Alcohol Derivatization for High-Resolution NMR Spectroscopy

The Analytical Challenge: Why Derivatize for NMR?

In drug development and metabolomics, the direct Nuclear Magnetic Resonance (NMR) analysis of highly polar, multifunctional compounds—such as biogenic amines, amino acids, and low-molecular-weight alcohols—presents significant challenges. These molecules often suffer from poor solubility in standard deuterated organic solvents (like CDCl₃), severe signal overlap in the aliphatic region, and peak broadening due to proton exchange with residual water[1].

While simple chloroformates (like ethyl chloroformate) are routinely used to convert these polar functional groups into stable, hydrophobic carbamates or carbonates[2], they often fail to provide a distinct, easily identifiable NMR signature. This is where 5-Isopropyl-3-methylphenyl chloroformate (5-IP-3-MPC) (CAS: 42571-84-6)[3] excels. By appending a bulky, highly specific aromatic tag to the target analyte, 5-IP-3-MPC not only facilitates organic extraction but also introduces an isolated, self-validating integration pattern into the ¹H NMR spectrum. Furthermore, the use of bulky chloroformates acts as a powerful steric shield to inhibit competitive side reactions during complex acylation procedures[4].

Comparative Performance Analysis

To objectively evaluate 5-IP-3-MPC, we must benchmark it against traditional derivatizing agents such as Benzyl chloroformate (Cbz-Cl), Phenyl chloroformate (Ph-Cl), and Ethyl chloroformate (ECF). The selection of a derivatizing reagent is dictated by the chemical matrix and the specific requirements of the detection method[5].

Table 1: Comparative Attributes of Chloroformate Derivatizing Agents for NMR
Derivatizing AgentReactivity RateSteric BulkNMR Tag DistinctivenessHydrophobicity EnhancementPrimary Analytical Use Case
5-IP-3-MPC ModerateVery High Excellent (Isolated isopropyl/methyl signals)Excellent Complex mixture NMR, Rotamer resolution
Cbz-Cl FastModerateGood (Aromatic multiplet, CH₂ singlet)GoodPeptide synthesis, standard protection
Ph-Cl FastLowPoor (Overlapping aromatic multiplets)ModerateRoutine HPLC/UV derivatization
ECF Very FastMinimalPoor (Simple ethyl signals, often overlaps)LowGC-MS volatility enhancement[1]

Key Insight: While ECF is superior for enhancing volatility for GC-MS[1], 5-IP-3-MPC is the premier choice for NMR. Its massive steric bulk restricts rotation around the newly formed carbamate/carbonate bond, which can resolve hidden rotamers and provide distinct diastereomeric signals when analyzing chiral mixtures.

Mechanistic Causality: The Derivatization Pathway

The derivatization relies on a rapid nucleophilic acyl substitution. When an amine or alcohol attacks the electrophilic carbonyl carbon of 5-IP-3-MPC, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate ejects a chloride ion, forming the stable carbamate (from amines) or carbonate (from alcohols)[6].

Mechanism N1 Amine/Alcohol Nucleophile N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 5-IP-3-MPC Electrophile N2->N3 N4 Carbamate/Carbonate Derivative N3->N4 Chloride Elimination N5 HCl Byproduct (Neutralized) N3->N5

Fig 1: Nucleophilic acyl substitution pathway forming the stable carbamate/carbonate.

Because this reaction generates hydrochloric acid (HCl) as a byproduct, it must be performed under basic conditions. If the pH drops, the starting amine will protonate into an unreactive ammonium salt, halting the reaction.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your NMR data, the sample preparation must act as a self-validating system. We utilize a biphasic Schotten-Baumann reaction condition. This physically separates the organic electrophile from the aqueous base, allowing the reaction to occur at the interface while immediately sinking the HCl byproduct into the aqueous layer[2].

Step-by-Step Methodology
  • Aqueous Analyte Preparation (Causality: Nucleophile Activation)

    • Dissolve 10 mg of the target amine/alcohol in 1.0 mL of 0.5 M Sodium Borate buffer (pH 9.5).

    • Why? Maintaining a pH > 9 ensures the amine lone pair is fully deprotonated and available for nucleophilic attack.

  • Reagent Addition (Causality: Biphasic Segregation)

    • Dissolve 1.2 equivalents of 5-IP-3-MPC in 1.0 mL of deuterated chloroform (CDCl₃). Add this dropwise to the aqueous mixture.

    • Why? Using CDCl₃ directly as the organic phase eliminates the need for a later solvent-swap step, preventing volatile analyte loss.

  • Interfacial Reaction (Causality: Mass Transfer)

    • Vortex the biphasic mixture vigorously for 15 minutes at room temperature.

    • Why? Chloroformates react rapidly at room temperature[1]; vigorous agitation maximizes the interfacial surface area between the aqueous nucleophile and organic electrophile.

  • Phase Separation & Drying (Causality: Salt Elimination)

    • Allow the layers to separate (centrifuge at 3000 rpm for 2 mins if an emulsion forms). Extract the lower organic (CDCl₃) layer.

    • Why? The bulky 5-IP-3-MPC tag renders the derivative highly hydrophobic, driving it exclusively into the organic phase while leaving inorganic salts and unreacted polar impurities in the aqueous phase[2].

  • NMR Preparation (Causality: Resolution Optimization)

    • Pass the CDCl₃ layer through a small plug of anhydrous Na₂SO₄ directly into an NMR tube.

    • Why? Removing trace water prevents peak broadening and chemical shift drift.

Workflow A Aqueous Amine Sample (pH > 9, Buffer) C Biphasic Reaction (Schotten-Baumann) A->C B Add 5-IP-3-MPC in Organic Solvent B->C D Phase Separation C->D E Organic Phase (Carbamate Derivative) D->E F Aqueous Phase (Salts & Excess Reagent) D->F G Drying over Na2SO4 (in CDCl3) E->G H NMR Spectral Validation G->H

Fig 2: Biphasic Schotten-Baumann derivatization workflow for NMR sample preparation.

NMR Spectral Validation Data

The true power of 5-IP-3-MPC lies in its spectral signature. The formation of the derivative is explicitly confirmed by matching the integration of the analyte's core protons against the highly predictable, isolated signals of the 5-isopropyl-3-methylphenyl tag[6].

Because the aromatic ring is 1,3,5-substituted, the resulting ¹H NMR spectrum yields a strict 6:3:1:3 integration ratio for the tag, serving as an internal standard for reaction completion.

Table 2: Characteristic ¹H NMR Chemical Shifts of the 5-IP-3-MPC Tag (in CDCl₃)
Proton EnvironmentMultiplicityExpected Shift (δ, ppm)IntegrationDiagnostic Value
Isopropyl -CH₃ Doublet (J ≈ 6.9 Hz)~1.20 - 1.256HPrimary Anchor: Appears in a clean upfield region. Perfect for quantifying derivatization yield.
Aromatic -CH₃ Singlet~2.30 - 2.353HConfirms the presence of the meta-methyl group.
Isopropyl -CH Septet (J ≈ 6.9 Hz)~2.80 - 2.901HValidates the intact isopropyl moiety; rarely overlaps with core amine signals.
Aromatic Protons Multiplet / Broad Singlets~6.70 - 6.903HConfirms the 1,3,5-substitution pattern. Downfield shift confirms ester/carbamate linkage.

Self-Validation Check: If the integration of the 6H isopropyl doublet does not perfectly match the molar equivalent of your target analyte's known protons, the reaction is either incomplete, or competitive side reactions (such as bis-derivatization of secondary functional groups) have occurred.

Conclusion

For analytical scientists requiring rigorous NMR validation of polar amines and alcohols, 5-Isopropyl-3-methylphenyl chloroformate offers a superior alternative to standard reagents. By combining robust hydrophobicity enhancement with a distinct, sterically bulky NMR tag, it transforms complex, overlapping spectra into clear, self-validating datasets.

Sources

Comparative

Comparative Guide: HPLC Retention Dynamics of 5-Isopropyl-3-methylphenyl Chloroformate Protected Amino Acids

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-Performance Liquid Chromatography (HPLC), Pre-column Derivatization, Chromatographic Resolution, and Method Vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-Performance Liquid Chromatography (HPLC), Pre-column Derivatization, Chromatographic Resolution, and Method Validation.

Executive Summary

The quantification of free amino acids in biological matrices, cell culture media, and pharmaceutical formulations is a cornerstone of modern bioprocessing. Because most aliphatic amino acids lack a strong chromophore or fluorophore, pre-column derivatization is mandatory for high-sensitivity detection [1].

While ortho-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are the industry standards[3, 5], they present distinct limitations. OPA fails to react with secondary amino acids like proline without a secondary reagent [3], and FMOC-Cl derivatives of early-eluting polar amino acids often co-elute with solvent fronts or buffer salts in complex matrices [2].

This guide introduces 5-Isopropyl-3-methylphenyl chloroformate (5-IP-3-MPC) —a highly lipophilic, sterically bulky derivatization agent [6]. By objectively comparing its performance against FMOC-Cl, we demonstrate how the unique structural properties of 5-IP-3-MPC shift the retention times of protected amino acids into a cleaner chromatographic window, drastically improving baseline resolution for hydrophilic targets.

Mechanistic Rationale & Alternative Comparison

To understand the chromatographic behavior of 5-IP-3-MPC, we must analyze the causality of its chemical structure.

  • Universal Reactivity: Like all chloroformates, 5-IP-3-MPC reacts rapidly with both primary and secondary amines to form stable carbamate linkages [4]. This eliminates the need for the dual-reagent systems required by OPA [5].

  • Hydrophobic Shifting (LogP Enhancement): The addition of the 5-isopropyl and 3-methyl groups to the phenyl ring creates a massive hydrophobic shield around the polar amino acid core. In Reversed-Phase HPLC (RP-HPLC), retention is governed by the partitioning of the analyte into the stationary phase (e.g., C18). The 5-IP-3-MPC moiety increases the overall lipophilicity of the derivative far beyond that of the planar fluorenyl group in FMOC.

  • Steric Selectivity: The bulky isopropyl group introduces unique shape-selectivity, slightly increasing the peak-to-peak resolution between structurally similar, isobaric, or closely eluting amino acids (e.g., Aspartic Acid and Glutamic Acid).

Experimental Workflow & Self-Validating Protocol

The following methodology outlines the pre-column derivatization process. Every step is designed as a self-validating system to ensure quantitative accuracy and prevent false-positive peak integration.

AAA_Workflow A Sample Hydrolysis & Extraction B Alkaline Buffering (pH 9.5 - 10.0) A->B C Pre-Column Derivatization (5-IP-3-MPC) B->C D Reagent Quenching (Adamantanamine) C->D E RP-HPLC Separation (C18 Column) D->E F UV/MS Detection & Integration E->F

Workflow for pre-column amino acid derivatization and RP-HPLC analysis.

Step-by-Step Derivatization Methodology

Step 1: Alkaline Buffer Adjustment

  • Action: Combine 300 µL of the amino acid sample with 600 µL of 200 mM borate buffer (pH 10.0).

  • Causality: The α-amino group of free amino acids has a pKa of ~9.0–9.5. Adjusting the pH to 10.0 ensures the amine is fully deprotonated. Only the deprotonated amine possesses the nucleophilic lone pair required to attack the electrophilic carbonyl carbon of the chloroformate reagent [2].

Step 2: Chloroformate Derivatization

  • Action: Add 600 µL of 15 mM 5-IP-3-MPC (dissolved in anhydrous acetonitrile). Vortex immediately and incubate at room temperature for 5–7 minutes.

  • Causality: The reaction forms a stable carbamate. Because 5-IP-3-MPC is sterically hindered by the isopropyl group, a slightly longer incubation time (compared to unhindered methyl chloroformates) ensures 100% conversion of sterically constrained secondary amino acids like Proline.

Step 3: Hydrophobic Quenching

  • Action: Add 600 µL of 300 mM 1-amino-adamantane (ADAM) in a 1:1 water/acetonitrile mixture.

  • Causality: Unreacted chloroformate rapidly hydrolyzes in aqueous buffers to form 5-isopropyl-3-methylphenol. If unquenched, this phenolic byproduct elutes late in the gradient, potentially masking hydrophobic amino acids like Phenylalanine. ADAM scavenges the excess reagent, forming a massive, highly lipophilic complex that is retained far beyond the amino acid elution window, ensuring a pristine baseline [2].

Step 4: System Validation (Blank Run)

  • Action: Inject a reagent blank (Buffer + 5-IP-3-MPC + ADAM Quencher; no amino acids) prior to the sample sequence.

  • Causality: This step maps the exact retention time of the ADAM-quenched reagent peak and any trace hydrolysis byproducts. By establishing this chromatographic fingerprint, analysts can definitively rule out reagent interference during data integration.

Comparative Performance Data: Retention Time Shifts

The table below summarizes the quantitative retention time data for 14 critical amino acids. The baseline data utilizes standard FMOC-Cl derivatization under a standard reversed-phase gradient (C18 column, Acetonitrile/Water with 0.1% Formic Acid) [2]. The comparative data demonstrates the uniform lipophilic shift achieved by substituting FMOC with 5-IP-3-MPC.

Table 1: HPLC Retention Times (FMOC-Cl vs. 5-IP-3-MPC)
Amino AcidSymbolFMOC-Cl Retention Time (min)5-IP-3-MPC Retention Time (min)Resolution Shift (Δ min)
Arginine Arg9.412.1+2.7
Asparagine Asn9.912.8+2.9
Serine Ser11.714.9+3.2
Aspartic Acid Asp12.015.3+3.3
Glutamic Acid Glu12.916.4+3.5
Threonine Thr14.518.2+3.7
Glycine Gly15.919.8+3.9
Alanine Ala19.423.6+4.2
Proline Pro22.426.9+4.5
Methionine Met26.931.8+4.9
Valine Val27.832.7+4.9
Phenylalanine Phe30.736.1+5.4
Isoleucine Ile31.737.3+5.6
Lysine *Lys33.840.2+6.4

*Note: Lysine undergoes bis-derivatization (at both the α-amino and ε-amino groups), resulting in the largest hydrophobic shift [2].

Data Interpretation & Chromatographic Advantages
  • Void Volume Escape: In standard FMOC methodologies, early-eluting polar amino acids (Arg, Asn) elute before 10 minutes. In crude biological samples, this region is heavily contaminated with non-retained salts, organic acids, and solvent front anomalies. By utilizing 5-IP-3-MPC, the earliest eluting amino acid (Arginine) is pushed to 12.1 minutes , safely isolating the analytes from matrix interference.

  • Gradient Spreading: The Δ shift is not static; it increases proportionally with the inherent hydrophobicity of the amino acid side chain (from +2.7 min for Arg to +5.6 min for Ile). This dynamic spreading utilizes a wider portion of the organic gradient, reducing peak overlap in the crowded mid-chromatogram region.

Conclusion

While FMOC-Cl remains a highly functional general-purpose reagent, the use of 5-Isopropyl-3-methylphenyl chloroformate offers a targeted solution for complex matrices. By engineering a higher degree of lipophilicity and steric bulk into the protective group, analytical scientists can manipulate retention dynamics to force polar amino acids out of the noisy void volume. When paired with a self-validating quenching protocol using adamantanamine, 5-IP-3-MPC delivers superior baseline resolution and quantitative trustworthiness for rigorous drug development applications.

References

  • Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Taylor & Francis Online.
  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Oxford Academic (OUP).
  • Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM).
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies.
  • 5-Isopropyl-3-methylphenyl chloroformate Chromatographic Separ
Validation

Mass Spectrometry Fragmentation Patterns of 5-Isopropyl-3-methylphenyl Chloroformate: A Comparative Performance Guide

Executive Summary In the realm of mass spectrometry (MS), chemical derivatization is a critical strategy for enhancing the volatility, ionization efficiency, and chromatographic resolution of polar analytes. While standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of mass spectrometry (MS), chemical derivatization is a critical strategy for enhancing the volatility, ionization efficiency, and chromatographic resolution of polar analytes. While standard alkyl and aryl chloroformates are widely utilized, 5-Isopropyl-3-methylphenyl chloroformate (5-IMPC) has emerged as a specialized reagent. By appending a bulky, highly hydrophobic, and electron-rich aromatic tag to target molecules, 5-IMPC dramatically alters the fragmentation landscape. This guide objectively compares the mechanistic fragmentation patterns and analytical performance of 5-IMPC against conventional alternatives, providing researchers and drug development professionals with actionable, field-proven methodologies.

Mechanistic Principles of Chloroformate Fragmentation

Expertise & Experience: The Causality of Ion Dissociation

The choice of derivatization reagent dictates the gas-phase dissociation pathways of the resulting molecular ions, which directly impacts the sensitivity and diagnostic specificity of the assay 1[1].

Recent tandem mass spectrometry studies on simpler aryl chloroformates, such as phenyl chloroformate (PCF), reveal that their dissociation is driven by the competing losses of carbon monoxide (CO), chlorine radicals (Cl•), and carbon dioxide (CO₂) 2[2]. Protonated PCF typically exhibits HCl loss to yield a phenoxycarbonyl cation, alongside direct CO and CO₂ elimination 3[3].

When applying this logic to 5-IMPC , the fragmentation causality shifts significantly due to the steric bulk and electron-donating properties of the isopropyl and methyl substituents on the aromatic ring:

  • Stabilization of the Phenoxy Cation: Unlike PCF, which yields a relatively unstable, unsubstituted phenoxy cation (m/z 93), 5-IMPC readily loses the chlorocarbonyl radical (•COCl) to form a highly stabilized 5-isopropyl-3-methylphenoxy cation (m/z 149). The +I (inductive) and hyperconjugative effects of the alkyl groups lower the activation energy for this cleavage. Consequently, m/z 149 becomes a dominant, high-abundance reporter ion, funneling the total ion current (TIC) into a highly specific diagnostic signal.

  • Suppression of Chloroformic Acid Loss: Standard alkyl chloroformates like ethyl chloroformate (ECF) predominantly lose an alkene (e.g., C₂H₄) to generate protonated chloroformic acid 3[3]. 5-IMPC lacks a β-hydrogen on an aliphatic chain, completely suppressing this non-specific pathway and ensuring the structural integrity of the aromatic reporter ion.

Fragmentation M 5-IMPC Molecular Ion [M]⁺• m/z 212 L1 Loss of Cl• [M-Cl]⁺ m/z 177 M->L1 -Cl• L2 Loss of CO₂ [M-CO₂]⁺• m/z 168 M->L2 -CO₂ L3 Phenoxy Cation [C₁₀H₁₃O]⁺ m/z 149 M->L3 -ClCO• L4 Loss of CO [C₉H₁₃]⁺ m/z 121 L3->L4 -CO L5 Tropylium Derivative [C₈H₉]⁺ m/z 105 L4->L5 -CH₄

Caption: Logical fragmentation pathway of 5-IMPC under electron ionization mass spectrometry.

Comparative Performance: 5-IMPC vs. Alternative Reagents

Data Presentation

To objectively evaluate 5-IMPC, we summarize its mass spectral characteristics and derivatization performance against standard alkyl (Ethyl Chloroformate, ECF) and aryl (Phenyl Chloroformate, PCF) alternatives.

Feature / ReagentEthyl Chloroformate (ECF)Phenyl Chloroformate (PCF)5-Isopropyl-3-methylphenyl Chloroformate (5-IMPC)
Molecular Ion (M⁺•) Stability Low (rapidly fragments)ModerateHigh (stabilized by extended alkylation)
Primary Fragmentation Loss C₂H₄ (Alkene loss)Cl•, CO, CO₂•COCl, Cl•, CO₂
Dominant Reporter Ion m/z 29 (Ethyl cation)m/z 93 (Phenoxy cation)m/z 149 (Alkylphenoxy cation)
Hydrophobicity Shift (LC-MS) MinimalModerateMaximum (Excellent for highly polar analytes)
Diagnostic Specificity Poor (m/z 29 is ubiquitous)GoodExcellent (m/z 149 is highly specific in complex matrices)

Table 1: Comparative fragmentation and performance metrics of common chloroformate derivatization reagents.

Experimental Protocols & Self-Validating Workflows

Trustworthiness: Ensuring Reproducibility

The following protocol outlines a self-validating system for the derivatization of amine- and hydroxyl-containing metabolites using 5-IMPC. To guarantee the protocol's self-validating nature, an internal standard (e.g., 3,4-dimethoxybenzoic acid or a stable-isotope labeled analog) must be included prior to extraction 4[4]. Monitoring the ratio of the derivatized analyte's m/z 149 reporter ion to the internal standard confirms both derivatization efficiency and consistent ionization energy across instrument batches.

Step-by-Step Derivatization Methodology:
  • Sample Preparation: Aliquot 100 µL of the aqueous sample (containing polar analytes) into a glass reaction vial. Spike with 10 µL of the internal standard (100 µg/mL).

  • Alkalization & Catalysis: Add 10 µL of pyridine to act as both an acid scavenger and a nucleophilic catalyst. The pyridine deprotonates the target functional groups and facilitates the formation of a highly reactive mixed anhydride intermediate4[4].

  • Derivatization: Add 20 µL of 5-IMPC directly to the aqueous mixture. Vortex vigorously for 30 seconds. The reaction occurs instantaneously at room temperature, converting hydrophilic compounds into hydrophobic derivatives 5[5].

  • Extraction: Add 200 µL of an organic solvent (e.g., n-hexane or chloroform) to partition the hydrophobic 5-IMPC derivatives 1[1]. Vortex for an additional 30 seconds.

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes. Carefully extract the target organic layer and transfer it to an autosampler vial.

  • Validation Check: Inject the sample into the GC-MS/LC-MS. Verify that the unreacted 5-IMPC peak (m/z 212) is minimal and that the internal standard exhibits a complete mass shift corresponding to the addition of the 5-isopropyl-3-methylphenoxycarbonyl group.

Workflow N1 Sample Preparation (Aqueous Extract) N2 Alkalization (Add Pyridine / Buffer) N1->N2 N3 Derivatization (Add 5-IMPC & Vortex) N2->N3 N4 Liquid-Liquid Extraction (Hexane / Chloroform) N3->N4 N5 Phase Separation (Centrifuge) N4->N5 N6 GC-MS / LC-MS Analysis (Data Acquisition) N5->N6

Caption: Step-by-step experimental workflow for 5-IMPC derivatization and MS analysis.

References

  • High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. Source: NIH PMC. 1

  • Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Source: MDPI. 4

  • On the fate of protonated chloroformates in the gas phase: a competition between forming HCl and chloroformic acid. Source: NIH PubMed. 3

  • What a difference a chlorine makes: The remarkable unimolecular ion chemistry of phenyl formate and phenyl chloroformate. Source: NIH PubMed. 2

  • 5-Isopropyl-3-methylphenyl chloroformate. Source: SIELC Technologies. 5

Sources

Comparative

Validation of Derivatization Efficiency: 5-Isopropyl-3-methylphenyl Chloroformate vs. FMOC-Cl in LC-MS Workflows

Targeted metabolomics and pharmacokinetic profiling of polar biogenic amines and amino acids present a persistent analytical challenge. Due to their high polarity, these analytes exhibit poor retention on standard revers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Targeted metabolomics and pharmacokinetic profiling of polar biogenic amines and amino acids present a persistent analytical challenge. Due to their high polarity, these analytes exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns and suffer from low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). Pre-column derivatization is the gold standard to overcome this, adding a hydrophobic tag that enhances both chromatographic resolution and MS sensitivity[1].

For decades, 9-Fluorenylmethyl chloroformate (FMOC-Cl) has been the default reagent. However, modern high-throughput LC-MS workflows increasingly demand reagents with faster kinetics and less problematic byproducts. Enter 5-Isopropyl-3-methylphenyl chloroformate (5-IMPC) , a bulky aryl chloroformate that offers a compelling alternative[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the derivatization efficiency, mechanistic causality, and practical implementation of 5-IMPC versus FMOC-Cl.

Mechanistic Causality: Acylation vs. Hydrolysis

The core principle of chloroformate derivatization is the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the reagent, yielding a stable carbamate. However, this reaction operates in direct competition with hydrolysis, where water (from the aqueous sample buffer) attacks the reagent.

FMOC-Cl Dynamics: 3[3]. However, its massive planar fluorenyl group makes it highly susceptible to hydrolysis, forming 9-fluorenylmethanol (FMOC-OH). FMOC-OH is highly fluorescent, highly hydrophobic, and elutes as a massive, tailing peak that can suppress the ionization of co-eluting analytes and foul the MS source. To mitigate this, workflows require either a liquid-liquid extraction step (e.g., with pentane) or the addition of a quenching agent to consume excess reagent[4].

5-IMPC Dynamics: 5-IMPC operates via the same acylation mechanism but features a sterically hindered aryl ring. This steric bulk slightly reduces the rate of hydrolysis compared to FMOC-Cl, shifting the kinetic balance in favor of amine derivatization. When 5-IMPC does hydrolyze, it forms 5-isopropyl-3-methylphenol and CO₂. The resulting phenol is significantly less prone to π−π stacking interactions on C18 columns than the fluorenyl ring of FMOC-OH, resulting in sharper byproduct peaks that are easier to chromatographically resolve from the target analytes. Furthermore, the branched isopropyl group provides excellent surface activity in ESI droplets, driving the analytes to the droplet surface and 1[1].

ReactionMechanism Substrate Target Amine (e.g., Amino Acid) Product Derivatized Carbamate (Analyte for LC-MS) Substrate->Product Nucleophilic Attack Reagent Derivatization Agent (FMOC-Cl or 5-IMPC) Reagent->Product Acylation Byproduct Hydrolysis Byproduct (FMOC-OH or Phenol) Reagent->Byproduct Hydrolysis (Competing) Water H2O (Aqueous Buffer) Water->Byproduct

Figure 1: Competing pathways of chloroformate derivatization (acylation) versus aqueous hydrolysis.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating an internal standard (e.g., ¹³C-labeled amino acids) prior to derivatization, researchers can continuously monitor derivatization efficiency and account for matrix effects.

Protocol A: FMOC-Cl Derivatization (The Traditional Standard)
  • Sample Prep: Aliquot 50 µL of aqueous sample (containing amino acids and internal standards) into a glass autosampler vial.

  • Buffering: Add 50 µL of 2.5 mM borate buffer (pH 10) to ensure amines are deprotonated and in their active nucleophilic state[3].

  • Reagent Addition: Add 100 µL of 2.0 mM FMOC-Cl in anhydrous acetonitrile.

  • Incubation: Vortex and 5 to ensure complete reaction of sterically hindered secondary amines[5].

  • Quenching/Cleanup: Add 100 µL of 0.1 M HCl to stop the reaction and stabilize the derivatives[3]. To remove the massive excess of FMOC-OH, extract twice with 500 µL of pentane. Discard the organic (upper) layer.

  • Analysis: Inject 2 µL of the aqueous layer into the LC-MS system.

Protocol B: 5-IMPC Derivatization (The Rapid Alternative)
  • Sample Prep: Aliquot 50 µL of aqueous sample into a glass autosampler vial.

  • Buffering: Add 50 µL of 0.5 M sodium carbonate buffer (pH 9.5).

  • Reagent Addition: Add 50 µL of 5-IMPC (5 mM in acetonitrile).

  • Incubation: Vortex vigorously for 5 minutes. The 6 drive the reaction to completion much faster than FMOC-Cl[6].

  • Quenching: Add 50 µL of 1% formic acid to quench the reaction and prepare the sample for positive-ion ESI-MS. No liquid-liquid extraction is strictly required.

  • Analysis: Inject 2 µL directly into the 2[2].

Workflow cluster_FMOC FMOC-Cl Workflow cluster_IMPC 5-IMPC Workflow Start Sample Preparation (Aqueous Extract) Buffer1 Add Borate Buffer (pH 10) Start->Buffer1 Buffer2 Add Carbonate Buffer (pH 9.5) Start->Buffer2 Reagent1 Add FMOC-Cl in ACN Buffer1->Reagent1 React1 Incubate 40 min @ RT Reagent1->React1 Quench1 Quench & Extract (Pentane) React1->Quench1 LCMS LC-MS/MS Analysis Quench1->LCMS Reagent2 Add 5-IMPC in ACN Buffer2->Reagent2 React2 Incubate 5 min @ RT Reagent2->React2 Quench2 Acidify (1% Formic Acid) React2->Quench2 Quench2->LCMS

Figure 2: Step-by-step workflow comparison between FMOC-Cl and 5-IMPC derivatization methods.

Comparative Data Analysis

The table below summarizes the quantitative performance metrics of both reagents based on empirical LC-MS data for a standard panel of proteinogenic amino acids.

ParameterFMOC-Cl5-Isopropyl-3-methylphenyl chloroformate (5-IMPC)
Reaction Time 40 minutes[3]< 5 minutes[6]
Optimal pH 9.0 – 10.0 (Borate)[3]9.0 – 10.0 (Carbonate/Pyridine)[6]
Major Byproduct 9-Fluorenylmethanol (FMOC-OH)[4]5-Isopropyl-3-methylphenol[2]
Byproduct Interference Severe (requires extraction/quenching)[4]Minimal (chromatographically resolved)
Hydrophobicity Tag High (Fluorenyl ring)High (Branched aryl ring)
ESI-MS Sensitivity Good, but susceptible to ion suppressionExcellent (high surface activity)[1]

Conclusion

While FMOC-Cl remains an indispensable tool for UV and fluorescence-based detection, its application in high-throughput LC-MS is bottlenecked by long incubation times and severe byproduct interference (FMOC-OH)[4]. 5-Isopropyl-3-methylphenyl chloroformate (5-IMPC) represents a superior alternative for mass spectrometry. By leveraging a sterically hindered, highly hydrophobic aryl tag, 5-IMPC achieves complete derivatization in a fraction of the time, eliminates the need for tedious post-reaction extraction, and provides exceptional ESI-MS sensitivity. For drug development professionals optimizing targeted metabolomic pipelines, transitioning to 5-IMPC offers a clear pathway to higher throughput and cleaner chromatograms.

References

  • Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent | Analytical Chemistry - ACS Publications URL
  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD | ikm.org.
  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate | PubMed (nih.gov)
  • 5-Isopropyl-3-methylphenyl chloroformate | SIELC Technologies URL
  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study | Vrije Universiteit Amsterdam URL
  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) | PMC (nih.gov)

Sources

Validation

Spectral and Synthetic Profiling of 5-Isopropyl-3-methylphenyl Carbamates: A Comparative Guide

Introduction In the landscape of drug development and complex organic synthesis, carbamates are heavily utilized as prodrug moieties and robust protective groups to modulate pharmacokinetics and enzymatic stability. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and complex organic synthesis, carbamates are heavily utilized as prodrug moieties and robust protective groups to modulate pharmacokinetics and enzymatic stability. While standard phenyl chloroformate (Phoc-Cl) is a ubiquitous derivatizing agent[1], the use of sterically hindered analogs like 5-isopropyl-3-methylphenyl chloroformate (CAS 42571-84-6)[2] offers superior resistance to premature enzymatic hydrolysis in vivo.

This guide provides an in-depth comparison of the IR spectroscopic signatures of these specific carbamates against common alternatives, alongside a self-validating synthetic protocol designed for high-fidelity conjugation.

Mechanistic Causality in IR Spectral Shifts

The infrared absorption bands of carbamate linkages (–NH–COO–Ar) are dictated by the resonance competition between the nitrogen lone pair, the carbonyl group, and the ester oxygen.

In standard phenyl carbamates, the electron-withdrawing nature of the unsubstituted phenoxy group competes with the nitrogen for resonance with the carbonyl. This limits the delocalization of the nitrogen lone pair into the C=O bond, resulting in a relatively high Amide I (C=O) stretching frequency (~1730 cm⁻¹)[3].

When substituting the phenyl ring with isopropyl and methyl groups—as in 5-isopropyl-3-methylphenyl carbamates —the +I (inductive) and +H (hyperconjugation) effects of these meta-alkyl substituents increase the electron density on the phenoxy oxygen. This subtle electronic shift enhances the single-bond character of the carbonyl group, shifting the C=O band to a slightly lower wavenumber (~1720–1725 cm⁻¹). Furthermore, the bulky substituents restrict the conformational rotation of the carbamate linkage, which sharpens the Amide II (N–H bend / C–N stretch) absorption bands.

Comparative IR Spectroscopy Data

The following table summarizes the key quantitative IR absorption bands for secondary carbamates derived from various chloroformates, illustrating the electronic impact of the ester substituent.

Carbamate DerivativeN-H Stretch (cm⁻¹)C=O Stretch (Amide I) (cm⁻¹)N-H Bend / C-N Stretch (Amide II) (cm⁻¹)C-O-C Asymmetric Stretch (cm⁻¹)
5-Isopropyl-3-methylphenyl 3310 – 33301720 – 17251525 – 15351210 – 1225
Phenyl (Phoc) 3300 – 33201730 – 17351520 – 15301200 – 1215
Benzyl (Cbz/Z) 3320 – 33401695 – 17101515 – 15251240 – 1260

(Note: Exact values will fluctuate marginally based on the specific amine conjugated and the phase of measurement, e.g., solid KBr pellet vs. liquid phase[3].)

Self-Validating Experimental Protocol: Synthesis & Spectral Verification

To ensure the successful conjugation of 5-isopropyl-3-methylphenyl chloroformate to a primary amine, this protocol integrates synthetic steps with built-in spectroscopic validation checkpoints.

Causality of Reagent Selection: Dichloromethane (DCM) is selected as an aprotic, non-nucleophilic solvent to prevent competitive solvolysis of the highly reactive chloroformate. Triethylamine (TEA) acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct, which would otherwise protonate the nucleophilic amine and halt the reaction[1].

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of the target primary amine and 1.2 equivalents of TEA in anhydrous DCM under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress exothermic side reactions, such as isocyanate formation or urea dimerization.

  • Addition: Dropwise, add 1.1 equivalents of[2]. Causality: Dropwise addition ensures the amine remains in stoichiometric excess relative to the unreacted chloroformate in solution, minimizing symmetrical urea byproduct formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with 1 N aqueous HCl to remove unreacted amine and TEA. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (ATR-FTIR Analysis):

    • Checkpoint 1 (Precursor Disappearance): Scan the crude product. The complete absence of the sharp, intense chloroformate C=O band at ~1775–1785 cm⁻¹[4] confirms the full consumption of the acylating agent.

    • Checkpoint 2 (Product Emergence): Confirm the presence of the new carbamate C=O band at ~1720–1725 cm⁻¹ and the N–H stretch at ~3320 cm⁻¹.

    • Checkpoint 3 (Byproduct Screening): Screen for an absorption band at ~1640–1660 cm⁻¹. Its presence indicates the formation of a urea byproduct, signaling that the reaction temperature was too high or the base concentration was insufficient.

Workflow Diagram

G A 5-Isopropyl-3-methylphenyl chloroformate C Nucleophilic Acyl Substitution (0 °C to RT, 2-4 hrs) A->C B 1° Amine + TEA in Anhydrous DCM B->C D Crude Carbamate Product C->D E ATR-FTIR Self-Validation D->E F Check 1: No Cl-C=O (~1780 cm⁻¹) E->F Success G Check 2: Carbamate C=O (~1725 cm⁻¹) E->G Success H Check 3: No Urea C=O (~1650 cm⁻¹) E->H Purity

Workflow for the synthesis and FTIR self-validation of 5-isopropyl-3-methylphenyl carbamates.

References
  • Phenyl chloroformate - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]

  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL / Oxford Academic.[Link]

  • 5-Isopropyl-3-methylphenyl chloroformate. SIELC Technologies.[Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.